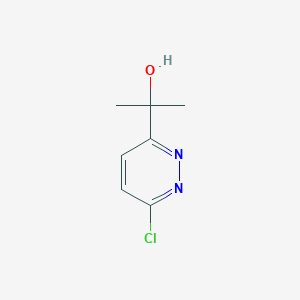

2-(6-Chloropyridazin-3-yl)propan-2-ol

Overview

Description

2-(6-Chloropyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol It is characterized by the presence of a chloropyridazine ring attached to a propanol group

Mechanism of Action

Target of Action

The primary targets of 2-(6-Chloropyridazin-3-yl)propan-2-ol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It has been suggested that it may interact with its targets through the formation of coordination bonds .

Pharmacokinetics

As a result, its bioavailability and pharmacokinetic profile remain to be determined .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)propan-2-ol typically involves the reaction of 6-chloropyridazine with a suitable propanol derivative. One common method involves the use of 6-chloropyridazine-3-carboxylic acid methyl ester and methylmagnesium chloride as starting materials . The reaction proceeds under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridazine ring.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(6-chloropyridazin-3-yl)propanal, while substitution reactions could produce derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-(6-Chloropyridazin-3-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

2-(6-Chloropyridazin-3-yl)methanol: Contains a methanol group instead of propanol.

2-(6-Chloropyridazin-3-yl)butanol: Features a butanol group instead of propanol.

Uniqueness

2-(6-Chloropyridazin-3-yl)propan-2-ol is unique due to its specific combination of a chloropyridazine ring and a propanol group. This structure provides distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Biological Activity

2-(6-Chloropyridazin-3-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties, characterized by a chlorinated pyridazine ring and a secondary alcohol moiety. Its molecular formula is C₈H₈ClN₂O. This article explores the biological activities associated with this compound, including its potential applications in drug development, photocatalysis, and antimicrobial activity.

Structural Characteristics

The compound features a pyridazinyl group linked to a propan-2-ol structure, which influences its reactivity and biological interactions. The presence of the chlorine atom on the pyridazine ring enhances its pharmacological properties, making it a candidate for various biological applications.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits moderate antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The MTT assay has been utilized to assess cytotoxicity levels against human colon cancer cell lines, indicating potential use in cancer research.

2. Cytotoxicity Studies

In vitro assays have shown that this compound has significant cytotoxic effects on certain cancer cell lines. The results from the MTT assay indicated that the compound can reduce cell viability, suggesting its potential as an anticancer agent.

3. Photocatalytic Activity

The compound has been investigated for its role in photocatalytic processes, particularly in the degradation of organic dyes such as rhodamine B and methylene blue. Studies revealed that complexes formed with this compound can achieve degradation rates of up to 96% under visible light conditions. This property highlights its potential application in environmental remediation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological receptors. These studies suggest that the compound has a favorable binding profile, indicating its potential as a lead compound in drug discovery.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Chloropyridazine | Pyridazine ring with chlorine | Known for antimicrobial activity |

| 1-(6-Chloropyridazin-3-yloxy)-propan-2-ol | Similar alcohol structure but with an ether group | Potentially different bioactivity due to ether substitution |

| 2-(5-Chloro-pyrimidin-4-yloxy)-propan-2-ol | Pyrimidine derivative with ether linkage | Exhibits different pharmacological properties |

This table illustrates how the specific chlorinated pyridazine structure and secondary alcohol functionality of this compound may influence its reactivity and biological interactions uniquely compared to other compounds.

Case Studies

Several case studies have explored the biological applications of this compound:

- Fluorescent Sensors Development : Research indicates that this compound can act as a ligand for metal ions, forming complexes that are useful in developing novel fluorescent sensors.

- Cancer Therapeutics : The cytotoxic properties of this compound against colon cancer cells were evaluated, showing promise for further development in cancer therapeutics.

- Environmental Applications : The photocatalytic properties of complexes involving this compound have been studied for their effectiveness in degrading hazardous organic dyes, indicating significant potential for environmental applications.

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYLFAZRGGRFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.